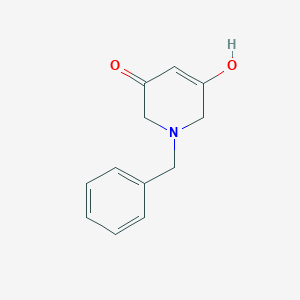
1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one is a chemical compound that belongs to the class of pyridinones. Pyridinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzylamine with a suitable diketone in the presence of a base, followed by cyclization and reduction steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while reduction could produce a fully saturated pyridinone.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the synthesis of specialty chemicals or as an intermediate in pharmaceutical production.
作用機序
The mechanism of action of 1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 1-Benzyl-3-hydroxy-1,6-dihydropyridin-2(3H)-one
- 1-Benzyl-4-hydroxy-1,6-dihydropyridin-3(2H)-one
Uniqueness
1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one is unique due to the position of the hydroxyl group and the specific substitution pattern on the pyridinone ring. This can influence its reactivity and biological activity compared to similar compounds.
生物活性
1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
This compound has the molecular formula C12H13NO and features a dihydropyridine core with a hydroxyl group and a benzyl substituent. Its structure is critical for its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In particular, it has been evaluated against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells.
Key Findings:
- Cytotoxicity: The compound showed cytotoxic effects with IC50 values ranging from 28.3 µM to 71.07 µM in different assays .
- Mechanism of Action: The anticancer mechanism involves the induction of apoptosis through multiple pathways, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and cell cycle arrest at the G1 phase by inhibiting cyclin-dependent kinases (CDK4/6) .
Enzyme Inhibition
The compound has also been tested for its inhibitory effects on various enzymes:
- h-TNAP Inhibition: It displayed potent inhibitory activity against human tissue non-specific alkaline phosphatase (h-TNAP), with an IC50 value of 0.49 µM, significantly outperforming standard inhibitors like levamisole .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown antimicrobial activity against several bacterial and fungal strains. These findings suggest potential applications in treating infections .
Case Studies
- Study on Cytotoxicity: A study involving the treatment of HeLa cells with varying concentrations of this compound revealed dose-dependent cytotoxic effects. Fluorescence microscopy using propidium iodide staining indicated significant apoptosis in treated cells .
- Enzyme Interaction Studies: Molecular docking studies indicated that the binding interactions between the compound and h-TNAP are primarily due to π−π stacking interactions with aromatic residues in the enzyme's active site .
特性
IUPAC Name |
1-benzyl-5-hydroxy-2,6-dihydropyridin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11-6-12(15)9-13(8-11)7-10-4-2-1-3-5-10/h1-6,14H,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNHGFBTNUJVQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)CN1CC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512558 |
Source


|
| Record name | 1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15057-43-9 |
Source


|
| Record name | 1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













